molecular formula C6H14ClN B2826717 (2-Cyclopropylethyl)(methyl)amine hydrochloride CAS No. 1423032-42-1

(2-Cyclopropylethyl)(methyl)amine hydrochloride

Cat. No.: B2826717
CAS No.: 1423032-42-1
M. Wt: 135.64
InChI Key: DHHGKEBZGZSSLT-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a hydrochloride salt of (2-Cyclopropylethyl)(methyl)amine, which is a secondary amine. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(methyl)amine hydrochloride typically involves the alkylation of methylamine with a cyclopropyl-containing alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Alkylation Reaction

      Reactants: Methylamine (CH₃NH₂) and 2-Cyclopropylethyl halide (e.g., 2-Cyclopropylethyl chloride).

      Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

      Product: (2-Cyclopropylethyl)(methyl)amine.

  • Formation of Hydrochloride Salt

    • The free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
    • Conditions: This step is typically performed at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2-Cyclopropylethyl)(methyl)amine.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines with different functional groups.

Scientific Research Applications

(2-Cyclopropylethyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride: Similar structure but with an additional cyclopropyl group.

    (2-Cyclopropylethyl)(ethyl)amine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2-Cyclopropylethyl)(methyl)amine hydrochloride is unique due to its specific combination of a cyclopropyl group and a methylamine moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopropyl-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-5-4-6-2-3-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGKEBZGZSSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-42-1
Record name (2-cyclopropylethyl)(methyl)amine hydrochloride
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